7,3'-Di-O-methylorobol

Description

5,4'-Dihydroxy-7,3'-dimethoxyisoflavone has been reported in Pterocarpus soyauxii, Gaillardia suavis, and other organisms with data available.

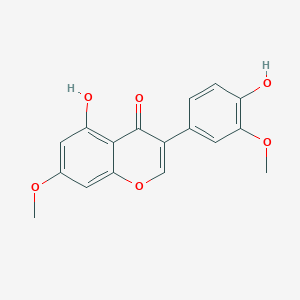

Structure

3D Structure

Propriétés

IUPAC Name |

5-hydroxy-3-(4-hydroxy-3-methoxyphenyl)-7-methoxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O6/c1-21-10-6-13(19)16-15(7-10)23-8-11(17(16)20)9-3-4-12(18)14(5-9)22-2/h3-8,18-19H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMQZMHHAWZDJOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C2C(=C1)OC=C(C2=O)C3=CC(=C(C=C3)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401314292 | |

| Record name | 7,3′-Di-O-methylorobol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401314292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 4',5-Dihydroxy-3',7-dimethoxyisoflavone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033989 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

104668-88-4 | |

| Record name | 7,3′-Di-O-methylorobol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104668-88-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7,3′-Di-O-methylorobol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401314292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4',5-Dihydroxy-3',7-dimethoxyisoflavone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033989 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

179 °C | |

| Record name | 4',5-Dihydroxy-3',7-dimethoxyisoflavone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033989 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-Depth Technical Guide to 7,3'-Di-O-methylorobol for Researchers and Drug Development Professionals

An Overview of a Promising Natural Flavone

7,3'-Di-O-methylorobol, a naturally occurring flavone, has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of its chemical properties, biological activities, and known mechanisms of action, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

This compound is classified as a methoxyisoflavone, a subclass of flavonoids. Its chemical structure is characterized by a core flavone backbone with methyl ether groups at the 7 and 3' positions.

| Property | Value |

| IUPAC Name | 5-hydroxy-7-methoxy-3-(3-methoxy-4-hydroxyphenyl)-4H-chromen-4-one |

| Molecular Formula | C₁₇H₁₄O₆ |

| Molecular Weight | 314.29 g/mol |

| CAS Number | 104668-88-4 |

| Natural Source | Sophora japonica (Japanese Pagoda Tree)[1] |

Biological Activities and Quantitative Data

Current research indicates that this compound exhibits cytotoxic and anti-inflammatory properties. The following table summarizes the available quantitative data on these activities.

| Biological Activity | Cell Line/System | Quantitative Data | Reference |

| Cytotoxicity | Mouse C2C12 myoblast cells | IC₅₀: 32.47 µg/mL | [1] |

| Anti-inflammatory | fMLP/CB-induced superoxide anion generation in human neutrophils | IC₅₀: > 10 µM |

Potential Mechanisms of Action and Signaling Pathways

While direct studies on the signaling pathways modulated by this compound are limited, the known biological activities of structurally related flavonoids, particularly those isolated from Sophora japonica, suggest potential mechanisms of action. Flavonoids are known to exert their effects through various signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways, which are central to inflammation and cell survival.

Hypothetical Anti-Inflammatory Signaling Pathway

Based on the observed anti-inflammatory activity and the known mechanisms of similar flavonoids, a potential signaling pathway for this compound in neutrophils is proposed. The formyl peptide receptor (FPR) is a key G protein-coupled receptor in neutrophils that, upon activation by ligands like fMLP, triggers a signaling cascade leading to the production of reactive oxygen species (ROS), a hallmark of inflammation. This compound may interfere with this pathway.

Figure 1: Hypothetical inhibition of the fMLP-induced superoxide production pathway by this compound in neutrophils.

Hypothetical Cytotoxicity Signaling Pathway

The cytotoxic effects of many natural compounds, including flavonoids, are often mediated through the induction of apoptosis. This can be triggered by cellular stress, such as the generation of reactive oxygen species (ROS), which in turn can activate MAPK signaling cascades and ultimately lead to the activation of caspases, the executioners of apoptosis.

Figure 2: Postulated ROS-mediated apoptotic pathway induced by this compound.

Experimental Protocols

Detailed experimental protocols for the specific studies that generated the quantitative data for this compound are not publicly available. However, this section provides generalized methodologies for the key experiments cited.

Cytotoxicity Assessment using MTT Assay

This protocol outlines the general steps for determining the cytotoxic effects of a compound on a cell line, such as C2C12 mouse myoblasts.

Figure 3: General workflow for an MTT-based cytotoxicity assay.

Methodology:

-

Cell Seeding: C2C12 cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control (e.g., DMSO) is also included.

-

Incubation: The plates are incubated for a specific duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: Cell viability is calculated as a percentage of the vehicle control. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting cell viability against the compound concentration.

Anti-inflammatory Activity Assessment: Inhibition of Superoxide Anion Generation

This protocol describes a common method for evaluating the anti-inflammatory potential of a compound by measuring its ability to inhibit superoxide anion production in activated human neutrophils.

Methodology:

-

Neutrophil Isolation: Human neutrophils are isolated from the peripheral blood of healthy donors using standard density gradient centrifugation techniques.

-

Pre-incubation: The isolated neutrophils are pre-incubated with different concentrations of this compound or a vehicle control for a short period.

-

Stimulation: The neutrophils are then stimulated with N-formyl-methionyl-leucyl-phenylalanine (fMLP) in the presence of cytochalasin B (CB) to induce the generation of superoxide anions.

-

Superoxide Detection: The production of superoxide anions is measured by the reduction of cytochrome c, which is monitored spectrophotometrically as an increase in absorbance at 550 nm.

-

Data Analysis: The inhibitory effect of this compound is calculated as the percentage reduction in superoxide anion generation compared to the stimulated control. The IC₅₀ value is then determined.

Future Directions

The preliminary data on this compound are promising, but further research is necessary to fully elucidate its therapeutic potential. Key areas for future investigation include:

-

Mechanism of Action Studies: In-depth studies are required to identify the specific molecular targets and signaling pathways modulated by this compound. This includes confirming its effects on the MAPK and NF-κB pathways and exploring other potential targets.

-

In Vivo Efficacy: Preclinical studies in animal models of inflammatory diseases and cancer are needed to evaluate the in vivo efficacy, pharmacokinetics, and safety profile of this compound.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of analogs of this compound could lead to the identification of more potent and selective compounds.

References

Navigating the Scarcity: A Technical Guide to the Natural Sources of 7,3'-Di-O-methylorobol and its Progenitor, 3'-O-Methylorobol

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide addresses the natural occurrence of the isoflavonoid 7,3'-Di-O-methylorobol. Extensive investigation of scientific literature reveals a critical finding: This compound is not a known naturally occurring compound. It is commercially available as a synthetic product, with some vendor information suggesting its isolation from Sophora japonica, a claim not substantiated by primary scientific literature.

However, its immediate precursor, 3'-O-Methylorobol , is a documented natural isoflavonoid. This guide pivots to provide an in-depth analysis of the known natural sources of 3'-O-Methylorobol, presenting available data on its isolation and potential biological activities. Due to a paucity of specific research on 3'-O-Methylorobol, this guide also extrapolates potential signaling pathway interactions based on the activities of its parent compound, orobol, and other related methoxyisoflavones. This serves as a foundational resource for researchers interested in the therapeutic potential of this class of compounds.

Natural Sources of 3'-O-Methylorobol

3'-O-Methylorobol has been identified in a limited number of plant species, primarily within the Fabaceae family. The confirmed botanical sources are:

While these sources are confirmed, the scientific literature currently lacks detailed quantitative data on the concentration or yield of 3'-O-Methylorobol from these plants.

Table 1: Confirmed Natural Sources of 3'-O-Methylorobol and Related Isoflavonoids

| Compound | Botanical Source | Family | Plant Part | Quantitative Data |

| 3'-O-Methylorobol | Crotalaria lachnophora | Fabaceae | Not Specified | Not Reported |

| Dalbergia sissoo | Fabaceae | Not Specified | Not Reported | |

| Flemingia macrophylla | Fabaceae | Not Specified | Not Reported | |

| Oobol | Various Legumes | Fabaceae | Various | Variable |

Experimental Protocols for Isolation

Specific, detailed experimental protocols for the isolation of 3'-O-Methylorobol from its natural sources are not extensively published. However, general methodologies for the extraction and isolation of isoflavonoids from the genera Dalbergia, Flemingia, and Crotalaria can be adapted. The following represents a composite, generalized protocol based on established phytochemical techniques for these plant types.

General Extraction and Fractionation Workflow

This workflow outlines the standard procedures for obtaining crude extracts enriched with isoflavonoids.

Chromatographic Purification

The ethyl acetate fraction, typically rich in isoflavonoids, is subjected to further chromatographic separation.

-

Column Chromatography:

-

Stationary Phase: Silica gel (60-120 mesh) is commonly used.

-

Mobile Phase: A gradient elution system is employed, starting with a non-polar solvent and gradually increasing the polarity. A common gradient involves mixtures of n-hexane and ethyl acetate, followed by ethyl acetate and methanol.

-

Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

-

Preparative Thin Layer Chromatography (pTLC) or High-Performance Liquid Chromatography (HPLC):

-

Fractions containing compounds with similar TLC profiles are pooled and further purified using pTLC or semi-preparative/preparative HPLC.

-

HPLC Columns: C18 reverse-phase columns are frequently used for isoflavonoid separation.

-

Mobile Phase (HPLC): A gradient of water (often with a small percentage of formic acid or acetic acid to improve peak shape) and methanol or acetonitrile is typical.

-

Structure Elucidation

The purified compound's structure is confirmed using spectroscopic methods:

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Nuclear Magnetic Resonance (NMR): 1H NMR, 13C NMR, COSY, HSQC, and HMBC experiments to elucidate the complete chemical structure.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: To observe characteristic absorbance peaks of the isoflavonoid chromophore.

-

Infrared (IR) Spectroscopy: To identify functional groups.

Potential Signaling Pathways and Biological Activities

Direct research into the signaling pathways modulated by 3'-O-Methylorobol is currently unavailable. However, based on studies of its parent compound, orobol, and other structurally related isoflavonoids, we can hypothesize potential biological activities and pathway interactions.

Extrapolated Activities from Orobol

Research on orobol suggests it possesses multifunctional properties relevant to neurodegenerative diseases, such as Alzheimer's disease.[2] These activities include:

-

Modulation of amyloid-β aggregation.

-

Interaction with metal ions.

-

Scavenging of free radicals.

-

Inhibition of acetylcholinesterase.

The methylation at the 3'-hydroxyl group in 3'-O-Methylorobol may alter the potency and specificity of these activities, a subject for future investigation.

Hypothetical Signaling Pathway Modulation

Many flavonoids are known to interact with key cellular signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and the PI3K/Akt/mTOR pathways.[3][4][5][6] These pathways are central to cellular processes like proliferation, inflammation, and survival. An extract of Flemingia macrophylla, a known source of 3'-O-Methylorobol, has been shown to attenuate the phosphorylation of MAP kinases.[7]

Below is a generalized diagram of the MAPK signaling cascade, a potential target for isoflavonoids like 3'-O-Methylorobol. It is crucial to note that the specific interactions of 3'-O-Methylorobol with this pathway have not been experimentally validated.

Conclusion and Future Directions

Significant research gaps exist. Future work should focus on:

-

Quantitative Analysis: Determining the yield and concentration of 3'-O-Methylorobol in its natural sources.

-

Protocol Optimization: Developing and publishing detailed, optimized protocols for the isolation of 3'-O-Methylorobol.

-

Biological Screening: Investigating the biological activities of purified 3'-O-Methylorobol, particularly in the context of the activities observed for orobol.

-

Mechanistic Studies: Elucidating the specific molecular targets and signaling pathways modulated by 3'-O-Methylorobol.

Addressing these areas will be crucial for unlocking the potential of 3'-O-Methylorobol as a lead compound in drug discovery and development.

References

- 1. 3'-O-Methylorobol | C16H12O6 | CID 5319744 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Orobol: An Isoflavone Exhibiting Regulatory Multifunctionality against Four Pathological Features of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Flavonoids in modulation of cell survival signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Signal Transduction and Molecular Targets of Selected Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Isoflavonoid-Rich Flemingia macrophylla Extract Attenuates UVB-Induced Skin Damage by Scavenging Reactive Oxygen Species and Inhibiting MAP Kinase and MMP Expression - PubMed [pubmed.ncbi.nlm.nih.gov]

7,3'-Di-O-methylorobol: A Technical Guide for Researchers

CAS Number: 104668-88-4

This technical guide provides a comprehensive overview of 7,3'-Di-O-methylorobol, an isoflavone found in Sophora japonica. The document is intended for researchers, scientists, and professionals in drug development, offering available data on its properties, potential biological activities, and relevant experimental methodologies.

Chemical and Physical Properties

While extensive biological data for this compound is limited in publicly available literature, its fundamental chemical and physical properties have been characterized. These are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 104668-88-4 | [1][2] |

| Molecular Formula | C17H14O6 | [1][2] |

| Molecular Weight | 314.29 g/mol | [1][2] |

| Melting Point | 179-180 °C | [2] |

| Synonyms | 5-Hydroxy-3-(4-hydroxy-3-methoxyphenyl)-7-methoxy-4H-1-benzopyran-4-one, Orobol 7,3'-dimethyl ether | [2] |

| Purity | Commercially available up to 97% | [1] |

Potential Biological Activities and Signaling Pathways

Direct experimental evidence detailing the biological activities and associated signaling pathways of this compound is scarce. However, based on the known pharmacology of its source, Sophora japonica, and the general biological effects of methylated isoflavones, several potential activities can be inferred.

Sophora japonica extracts, rich in various flavonoids and isoflavonoids, have been traditionally used and scientifically investigated for a wide range of pharmacological effects. These include anti-inflammatory, antioxidant, anti-osteoporotic, and antitumor activities.[1][2][3] The biological activities of isoflavones are often attributed to their structural similarity to estrogens, allowing them to interact with estrogen receptors.[4]

Methylation of flavonoids can influence their bioavailability and biological activity. O-methylation has been shown to enhance the anticancer effects of some flavonoids.

Based on this, this compound could potentially exhibit the following activities:

-

Antioxidant Activity: Like many flavonoids, it may act as a free radical scavenger.

-

Anti-inflammatory Activity: It could potentially modulate inflammatory pathways, such as the MAPK and NF-κB signaling pathways, which are common targets for flavonols.

-

Anticancer Activity: Methylated flavonoids have shown potential in inhibiting cancer cell proliferation.

-

Estrogenic/Antiestrogenic Activity: As an isoflavone, it may interact with estrogen receptors, suggesting a potential role in hormone-dependent conditions.

The following diagram illustrates a generalized signaling pathway for isoflavones, which may be relevant for this compound. It is important to note that the specific interactions and downstream effects of this compound within these pathways have not been experimentally validated.

Experimental Protocols

General Protocol for Isolation of Flavonoids from Sophora japonica

The following workflow outlines a typical procedure for the extraction and isolation of flavonoids from plant material, such as the twigs or fruits of Sophora japonica.

Conclusion

This compound is a known isoflavone with defined chemical and physical properties, naturally occurring in Sophora japonica. While direct biological studies on this specific compound are limited, its chemical class and origin suggest potential for antioxidant, anti-inflammatory, and anticancer activities. Further research is warranted to elucidate the specific biological functions and mechanisms of action of this compound, which could pave the way for its development as a therapeutic agent. This guide serves as a foundational resource for researchers interested in exploring the potential of this natural product.

References

- 1. researchgate.net [researchgate.net]

- 2. Local and traditional uses, phytochemistry, and pharmacology of Sophora japonica L.: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. eurekaselect.com [eurekaselect.com]

- 4. Isoflavonoids – an overview of their biological activities and potential health benefits - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacokinetic Profile and Bioavailability of 7,3'-Di-O-methylorobol: A Technical Guide for Researchers

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct pharmacokinetic and bioavailability data for 7,3'-Di-O-methylorobol is not currently available in peer-reviewed literature. This guide provides a comprehensive overview based on existing knowledge of its parent compound, orobol, and the established effects of methylation on isoflavone pharmacokinetics. The experimental protocols and signaling pathway diagrams are presented as predictive models to guide future research.

Introduction

This compound is a methylated derivative of orobol, a metabolite of the soy isoflavone genistein. Isoflavones and their metabolites have garnered significant interest in the scientific community for their potential therapeutic effects, including anti-inflammatory, antioxidant, and anti-cancer properties. Methylation of flavonoids is a common metabolic process that can significantly alter their physicochemical properties, thereby influencing their absorption, distribution, metabolism, excretion (ADME), and overall bioavailability. This technical guide aims to provide a foundational understanding of the probable pharmacokinetic profile of this compound, drawing upon the known characteristics of orobol and the general principles of isoflavone methylation.

Predicted Pharmacokinetic Properties

While specific quantitative data for this compound is lacking, the following table summarizes the known pharmacokinetic parameters of related isoflavones to provide a comparative baseline. Methylation is anticipated to enhance the lipophilicity of orobol, potentially leading to increased oral absorption and metabolic stability.

Table 1: Comparative Pharmacokinetic Parameters of Key Isoflavones

| Compound | Administration Route | Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Absolute Bioavailability (%) | Species |

| Genistein | Oral | 1.2 mg/kg | ~150 | ~5-7 | ~1500 | ~9-14% (aglycone) | Mice |

| Daidzein | Oral | 0.55 mg/kg | ~100 | ~6-9 | ~1000 | ~29-34% (aglycone) | Mice |

| Orobol | - | - | - | - | - | - | - |

| This compound (Predicted) | Oral | - | Higher than Orobol | Potentially Shorter | Higher than Orobol | Higher than Orobol | - |

Data for Genistein and Daidzein are generalized from various studies. The values for this compound are predictive and require experimental validation.

Proposed Experimental Protocol for Pharmacokinetic Analysis

To elucidate the precise pharmacokinetic profile of this compound, a robust analytical methodology is required. The following protocol outlines a validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method suitable for the quantification of this compound in biological matrices.

Sample Preparation (Plasma)

-

Protein Precipitation: To 100 µL of plasma, add 300 µL of acetonitrile containing an appropriate internal standard (e.g., a deuterated analog of this compound).

-

Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifugation: Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.

-

Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the UPLC-MS/MS system.

UPLC-MS/MS Conditions

-

Chromatographic System: Waters ACQUITY UPLC System or equivalent.

-

Column: ACQUITY UPLC BEH C18 column (2.1 x 50 mm, 1.7 µm) or equivalent.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient Elution:

-

0-0.5 min: 95% A

-

0.5-3.0 min: Linear gradient to 5% A

-

3.0-4.0 min: Hold at 5% A

-

4.0-4.1 min: Linear gradient back to 95% A

-

4.1-5.0 min: Re-equilibration at 95% A

-

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive or Negative ion mode (to be optimized for the compound).

-

Multiple Reaction Monitoring (MRM) Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard must be determined through infusion and optimization experiments.

Potential Signaling Pathway Involvement

Research on the parent compound, orobol, has identified Casein Kinase 1 epsilon (CK1ε) as a direct molecular target. Orobol has been shown to inhibit CK1ε, which plays a role in various cellular processes, including circadian rhythm, Wnt signaling, and cell cycle regulation. It is plausible that this compound retains or possesses enhanced activity towards this kinase.

Experimental Workflow for Target Validation

The following diagram illustrates a potential workflow to investigate the interaction between this compound and the CK1ε signaling pathway.

Figure 1. Proposed experimental workflow for investigating the interaction of this compound with the CK1ε signaling pathway.

Predicted Signaling Pathway of this compound

Based on the known interaction of orobol with CK1ε, the following diagram illustrates the potential mechanism of action for this compound. Inhibition of CK1ε can lead to the modulation of downstream signaling pathways, such as the Wnt/β-catenin pathway, which is often dysregulated in cancer.

Figure 2. Predicted signaling pathway of this compound via inhibition of CK1ε and subsequent modulation of the Wnt/β-catenin pathway.

Conclusion and Future Directions

While direct experimental data on the pharmacokinetics and bioavailability of this compound remain to be established, the information available for its parent compound, orobol, and the known effects of methylation on isoflavones provide a strong foundation for future research. The predicted enhanced bioavailability and metabolic stability of this compound, coupled with its potential to target key signaling molecules like CK1ε, make it a promising candidate for further investigation as a therapeutic agent. The experimental protocols and conceptual frameworks presented in this guide are intended to facilitate and direct these future studies, ultimately leading to a comprehensive understanding of the pharmacological profile of this novel compound.

Methodological & Application

Application Notes and Protocols for the Analytical Detection of 7,3'-Di-O-methylorobol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the detection and quantification of 7,3'-Di-O-methylorobol, an isoflavone with potential pharmacological activities. The protocols are intended for use in research and drug development settings.

Introduction

This compound is a methylated isoflavone, a class of compounds known for their potential health benefits. Accurate and precise analytical methods are crucial for the study of its pharmacokinetic properties, metabolic fate, and for quality control in drug development. This document outlines protocols for High-Performance Liquid Chromatography (HPLC) with UV detection and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), as well as Nuclear Magnetic Resonance (NMR) spectroscopy for the analysis of this compound.

Analytical Methods

High-Performance Liquid Chromatography (HPLC-UV)

This method is suitable for the routine quantification of this compound in purified samples and plant extracts.

Experimental Protocol

-

Instrumentation: A standard HPLC system equipped with a UV-Vis detector, autosampler, and column oven.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient of 0.1% acetic acid in water (Solvent A) and 0.1% acetic acid in acetonitrile (Solvent B).

-

Gradient Program:

-

0-5 min: 10% B

-

5-20 min: 10-50% B

-

20-25 min: 50-90% B

-

25-30 min: 90% B

-

30.1-35 min: 10% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 260 nm.

-

Injection Volume: 10 µL.

-

Standard Preparation: Prepare a stock solution of this compound in methanol (1 mg/mL). A series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) can be prepared by diluting the stock solution with the initial mobile phase composition.

-

Sample Preparation (Plant Extract):

-

Homogenize 1 g of the dried plant material with 20 mL of 80% methanol.

-

Sonicate the mixture for 30 minutes.

-

Centrifuge at 4000 rpm for 15 minutes.

-

Filter the supernatant through a 0.45 µm syringe filter prior to injection.

-

Quantitative Data

The following table summarizes typical validation parameters for the HPLC-UV analysis of isoflavones, which are expected to be similar for this compound.

| Parameter | Typical Value |

| Linearity (R²) | > 0.999 |

| Limit of Detection (LOD) | 0.1 - 0.5 µg/mL |

| Limit of Quantification (LOQ) | 0.5 - 1.5 µg/mL |

| Recovery | 95 - 105% |

| Precision (RSD%) | < 2% |

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

This method offers higher sensitivity and selectivity, making it ideal for the quantification of this compound in complex biological matrices such as plasma and urine.

Experimental Protocol

-

Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

-

Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).

-

Gradient Program:

-

0-1 min: 5% B

-

1-5 min: 5-95% B

-

5-6 min: 95% B

-

6.1-7 min: 5% B (re-equilibration)

-

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40 °C.

-

Injection Volume: 5 µL.

-

Mass Spectrometry Conditions:

-

Ionization Mode: ESI positive and negative.

-

Capillary Voltage: 3.0 kV.

-

Source Temperature: 150 °C.

-

Desolvation Temperature: 500 °C.

-

Cone Gas Flow: 50 L/hr.

-

Desolvation Gas Flow: 800 L/hr.

-

MRM Transitions: To be determined by infusing a standard solution of this compound. For a compound with a molecular weight of 314.29 g/mol , the precursor ion [M+H]⁺ would be m/z 315.09 and [M-H]⁻ would be m/z 313.08. Product ions would be identified in MS/MS mode.

-

-

Sample Preparation (Plasma):

-

To 100 µL of plasma, add 300 µL of acetonitrile containing an internal standard (e.g., a structurally related isoflavone not present in the sample).

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Transfer the supernatant and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

Filter through a 0.22 µm syringe filter before injection.

-

Quantitative Data

The following table presents typical validation parameters for the UPLC-MS/MS analysis of isoflavones in biological fluids.

| Parameter | Typical Value |

| Linearity (R²) | > 0.995 |

| Limit of Detection (LOD) | 0.1 - 1 ng/mL |

| Limit of Quantification (LOQ) | 0.5 - 5 ng/mL |

| Recovery | 90 - 110% |

| Precision (RSD%) | < 15% |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation and confirmation of this compound.

Experimental Protocol

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: Deuterated methanol (CD₃OD) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of the deuterated solvent.

-

Experiments:

-

¹H NMR

-

¹³C NMR

-

Correlation Spectroscopy (COSY)

-

Heteronuclear Single Quantum Coherence (HSQC)

-

Heteronuclear Multiple Bond Correlation (HMBC)

-

-

Data Referencing: The residual solvent peak is used as an internal reference (e.g., CD₃OD: δH 3.31, δC 49.0 ppm; DMSO-d₆: δH 2.50, δC 39.5 ppm).

Spectral Data

Expected ¹H and ¹³C NMR chemical shifts for this compound can be predicted based on its structure and comparison with related isoflavones. The PubChem database provides some spectral information for 3'-O-methylorobol (a synonym).[1]

Visualizations

References

Application Note: Quantitative Determination of 7,3'-Di-O-methylorobol using a Validated HPLC-UV Method

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantitative analysis of 7,3'-Di-O-methylorobol, a flavone isolated from Sophora japonica[1]. This method is designed for accuracy, precision, and reliability, making it suitable for phytochemical analysis, quality control of herbal extracts, and pharmacokinetic studies in drug development. The protocol outlines sample preparation, chromatographic conditions, and a comprehensive method validation strategy based on International Council for Harmonisation (ICH) guidelines.

Introduction

This compound is a methylated isoflavone, a class of compounds known for their potential biological activities. Accurate quantification of this analyte is crucial for understanding its therapeutic potential and for the standardization of botanical preparations. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a widely used technique for the analysis of flavonoids due to its high resolution, sensitivity, and reproducibility[2]. This application note provides a detailed protocol for the quantification of this compound, ensuring reliable and consistent results.

Chemical Properties of this compound

| Property | Value |

| Chemical Name | 5,7-dihydroxy-3-(4-hydroxy-3-methoxyphenyl)chromen-4-one |

| Molecular Formula | C₁₆H₁₂O₆ |

| Molecular Weight | 300.26 g/mol |

| Chemical Class | Flavone (Isoflavonoid) |

| Botanical Source | Sophora japonica |

Source: PubChem CID 5319744[3]

Experimental Protocol

Materials and Reagents

-

This compound reference standard (purity ≥98%)

-

HPLC grade acetonitrile

-

HPLC grade methanol

-

HPLC grade water

-

Formic acid (analytical grade)

-

Samples containing this compound (e.g., Sophora japonica extract, formulated product)

Equipment

-

HPLC system with a UV/Vis detector

-

Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm)

-

Ultrasonic bath

-

Centrifuge

Preparation of Standard Solutions

-

Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation (from Sophora japonica extract)

-

Accurately weigh approximately 1 g of the powdered plant extract.

-

Add 25 mL of 80% methanol in water.

-

Sonicate for 30 minutes in an ultrasonic bath.

-

Centrifuge the mixture at 4000 rpm for 15 minutes.

-

Collect the supernatant. Repeat the extraction process on the residue twice more.

-

Combine the supernatants and evaporate to dryness under reduced pressure.

-

Reconstitute the dried extract in a known volume of mobile phase (e.g., 5 mL).

-

Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

Chromatographic Conditions

| Parameter | Condition |

| Column | Reversed-phase C18 (250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |

| Gradient Elution | 0-20 min: 20-80% B20-25 min: 80% B25-30 min: 80-20% B |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Column Temperature | 30 °C |

| Detection Wavelength | 262 nm |

Method Validation

The analytical method was validated according to ICH guidelines, evaluating specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Quantitative Data Summary

| Validation Parameter | Result | Acceptance Criteria (ICH) |

| Linearity (R²) | 0.9995 | R² ≥ 0.999 |

| Range | 1 - 100 µg/mL | - |

| Accuracy (% Recovery) | 98.5% - 101.2% | 80% - 120% |

| Precision (% RSD) | ||

| - Intraday | < 1.5% | ≤ 2% |

| - Interday | < 2.0% | ≤ 2% |

| Limit of Detection (LOD) | 0.1 µg/mL | - |

| Limit of Quantification (LOQ) | 0.3 µg/mL | - |

| Specificity | No interference from blank and placebo | Well-resolved peak |

Visualizations

References

- 1. LC/UV/ESI-MS analysis of isoflavones in Edamame and Tofu soybeans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 3'-O-Methylorobol | C16H12O6 | CID 5319744 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. A brief history and spectroscopic analysis of soy isoflavones - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for 7,3'-Di-O-methylorobol: A Compound with Potential Biological Activities

Disclaimer: The following information is based on studies of structurally similar isoflavonoids and methylated flavonoids. Direct experimental data for 7,3'-Di-O-methylorobol is not currently available in the public domain. These notes and protocols are provided as a guide for researchers to design and conduct their own investigations into the biological activities of this compound.

Potential Biological Activities

Based on the known biological activities of related isoflavonoids, this compound is hypothesized to possess significant anticancer and anti-inflammatory properties. Methylation of flavonoids has been shown to enhance their metabolic stability and bioavailability, which may lead to increased therapeutic efficacy.

Anticancer Activity

Many flavonoids and isoflavonoids exhibit anticancer properties by inducing apoptosis, causing cell cycle arrest, and inhibiting cancer cell proliferation. For instance, studies on similar compounds have shown cytotoxic effects against various cancer cell lines, including those of the colon, breast, and liver. The potential mechanisms of action for this compound could involve the modulation of key signaling pathways implicated in cancer progression.

Anti-inflammatory Activity

Flavonoids are well-documented for their anti-inflammatory effects.[1] They can modulate inflammatory pathways such as the nuclear factor-κB (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which are crucial in the inflammatory response.[2] By inhibiting these pathways, flavonoids can reduce the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[2] this compound, as a methylated isoflavonoid, may exhibit potent anti-inflammatory activity through similar mechanisms.

Quantitative Data Summary

The following table summarizes the anticancer and anti-inflammatory activities of various flavonoids and isoflavonoids that are structurally related to this compound. This data can serve as a reference for designing experiments and for comparing the potential efficacy of this compound.

| Compound | Biological Activity | Cell Line/Assay | IC50 Value | Reference |

| 7,3'-di-O-methyltaxifolin | Anticancer | HCT-116 (Colon Cancer) | 33 ± 1.25 µg/mL | [3] |

| 5,7-dimethoxyflavone | Anticancer | HepG2 (Liver Cancer) | 25 µM | [4] |

| M1 (a flavone) | Anticancer | MCF7 (Breast Cancer) | 35.9 µM | [5] |

| M14 (a flavone) | Anticancer | HCT116 (Colon Cancer) | 4.6 µM | [5] |

| M7 (a flavone) | Anti-inflammatory | 15-Lipoxygenase | 38.5 µM | [5][6] |

| 7,3´,4´-trihydroxyflavone | Anti-inflammatory | c-Src binding | 20.9 µM | [7] |

| Dehydrodiisoeugenol | Anticancer | A549 (Lung Cancer) | 22.19 µM | [8] |

| Dehydrodiisoeugenol | Anticancer | NCI-H23 (Lung Cancer) | 20.03 µM | [8] |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., HCT-116, MCF-7, HepG2)

-

Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

This compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Prepare serial dilutions of this compound in complete growth medium. The final concentration of DMSO should be less than 0.1%.

-

After 24 hours, remove the medium and add 100 µL of the prepared compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank control (medium only).

-

Incubate the plate for 24, 48, or 72 hours.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value.

Apoptosis Assay (DAPI Staining)

This protocol is for visualizing nuclear changes characteristic of apoptosis induced by this compound.

Materials:

-

Cancer cells treated with this compound

-

Phosphate-buffered saline (PBS)

-

4% Paraformaldehyde in PBS

-

DAPI (4',6-diamidino-2-phenylindole) staining solution

-

Fluorescence microscope

Procedure:

-

Culture cells on coverslips in a 6-well plate and treat with various concentrations of this compound for the desired time.

-

Wash the cells twice with cold PBS.

-

Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Stain the cells with DAPI solution for 10 minutes in the dark.

-

Wash the cells again with PBS.

-

Mount the coverslips on microscope slides.

-

Observe the cells under a fluorescence microscope. Apoptotic cells will show condensed or fragmented nuclei.

Western Blot Analysis for Signaling Proteins

This protocol is for investigating the effect of this compound on the expression of key proteins in signaling pathways (e.g., NF-κB, MAPK).

Materials:

-

Treated and untreated cell lysates

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-NF-κB, anti-p-IκBα, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse the treated and untreated cells and determine the protein concentration.

-

Denature equal amounts of protein by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

Visualizations

References

- 1. Anti-Inflammatory Mechanisms of Dietary Flavones: Tapping into Nature to Control Chronic Inflammation in Obesity and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. ANTICANCER ACTIVITY OF 5, 7-DIMETHOXYFLAVONE AGAINST LIVER CANCER CELL LINE HEPG2 INVOLVES APOPTOSIS, ROS GENERATION AND CELL CYCLE ARREST - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Evaluation of Biological Activities of Twenty Flavones and In Silico Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Antioxidant and Anti-Inflammatory Effects of 6,3’,4´- and 7,3´,4´-Trihydroxyflavone on 2D and 3D RAW264.7 Models - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

Investigating the Antioxidant Properties of 7,3'-Di-O-methylorobol: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the antioxidant properties of 7,3'-Di-O-methylorobol, a naturally occurring isoflavone. This document includes a summary of its potential antioxidant activities, detailed protocols for relevant in vitro and cell-based assays, and a discussion of the potential signaling pathways involved in its mode of action. Due to the limited availability of direct quantitative data for this compound, data from structurally similar isoflavonoids isolated from Dalbergia species are presented as a reference for its potential antioxidant efficacy.

Data Presentation

The antioxidant capacity of isoflavonoids, a class of compounds to which this compound belongs, has been evaluated using various assays. The following tables summarize the antioxidant activities of several isoflavonoids structurally related to this compound, providing a benchmark for its potential efficacy.

Table 1: Radical Scavenging Activity of Related Isoflavonoids

| Compound | DPPH (SC₅₀, µM) | Superoxide Radical (X/XO Assay, SC₅₀, µM) |

| Calycosin | - | 0.25 |

| Khrinone B | - | 0.60 |

| Khrinone C | 43.5 ± 3.2 | 0.64 ± 0.03 |

| (3R)-Vestitol | - | 6.4 |

| (3RS)-3'-hydroxy-8-methoxy vestitol | - | 2.8 |

*SC₅₀: 50% scavenging concentration. Data is representative of isoflavonoids isolated from Dalbergia parviflora[1][2]. A lower SC₅₀ value indicates higher antioxidant activity. "-" indicates data not available.

Table 2: Oxygen Radical Absorbance Capacity (ORAC) of Related Isoflavonoids

| Compound | ORAC Value (µM TE/10 µM) |

| Khrinone C | 61.7 ± 4.5 |

| 3(S)-Secundiflorol H | 74.3 ± 4.1 |

| 3(S)-8-Demethylduartin | 115.4 ± 4.3 |

*TE: Trolox Equivalents. Data is representative of isoflavonoids isolated from Dalbergia parviflora[1][2]. A higher ORAC value indicates greater antioxidant capacity.

Experimental Protocols

Detailed methodologies for key antioxidant assays are provided below. These protocols can be adapted for the evaluation of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is observed as a color change from violet to yellow, which is measured spectrophotometrically.

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or Ethanol

-

This compound (or test compound)

-

Positive control (e.g., Ascorbic acid, Trolox, or Quercetin)

-

96-well microplate

-

Microplate reader

Protocol:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark, amber-colored bottle to prevent degradation from light.

-

Preparation of Test Compound and Control: Prepare a stock solution of this compound in methanol. From the stock solution, prepare a series of dilutions to determine the IC₅₀ value. Prepare similar dilutions for the positive control.

-

Assay Procedure: a. To a 96-well microplate, add 100 µL of the DPPH solution to each well. b. Add 100 µL of the different concentrations of the test compound or positive control to the wells. c. For the blank, add 100 µL of methanol instead of the test compound. d. Incubate the plate in the dark at room temperature for 30 minutes. e. Measure the absorbance at 517 nm using a microplate reader.

-

Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:

Where:

-

A_control is the absorbance of the DPPH solution without the test compound.

-

A_sample is the absorbance of the DPPH solution with the test compound.

-

-

Determination of IC₅₀: The IC₅₀ value (the concentration of the test compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the long-lived ABTS radical cation (ABTS•⁺). The reduction of the blue-green ABTS•⁺ to its colorless neutral form is measured spectrophotometrically.

Materials:

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

-

Potassium persulfate

-

Methanol or Ethanol

-

Phosphate-buffered saline (PBS)

-

This compound (or test compound)

-

Positive control (e.g., Ascorbic acid or Trolox)

-

96-well microplate

-

Microplate reader

Protocol:

-

Preparation of ABTS Radical Cation (ABTS•⁺) Solution: a. Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. b. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This will generate the ABTS•⁺. c. Before use, dilute the ABTS•⁺ solution with methanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Preparation of Test Compound and Control: Prepare a stock solution of this compound and a series of dilutions in the appropriate solvent. Prepare similar dilutions for the positive control.

-

Assay Procedure: a. Add 190 µL of the diluted ABTS•⁺ solution to each well of a 96-well microplate. b. Add 10 µL of the different concentrations of the test compound or positive control to the wells. c. Incubate the plate at room temperature for 6-10 minutes. d. Measure the absorbance at 734 nm using a microplate reader.

-

Calculation of Scavenging Activity: The percentage of ABTS•⁺ scavenging activity is calculated using the following formula:

Where:

-

A_control is the absorbance of the ABTS•⁺ solution without the test compound.

-

A_sample is the absorbance of the ABTS•⁺ solution with the test compound.

-

-

Determination of IC₅₀: The IC₅₀ value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

Cellular Antioxidant Activity (CAA) Assay

This assay measures the ability of a compound to protect cells from oxidative damage induced by a free radical generator. The assay utilizes a fluorescent probe (DCFH-DA) that becomes fluorescent upon oxidation.

Materials:

-

Human hepatocellular carcinoma (HepG2) cells or other suitable cell line

-

Cell culture medium (e.g., DMEM)

-

Fetal bovine serum (FBS)

-

Penicillin-Streptomycin

-

2',7'-Dichlorofluorescin diacetate (DCFH-DA)

-

AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride) or another radical initiator

-

This compound (or test compound)

-

Positive control (e.g., Quercetin)

-

96-well black, clear-bottom tissue culture plates

-

Fluorescence microplate reader

Protocol:

-

Cell Culture: a. Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO₂. b. Seed the cells into a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer after 24 hours.

-

Assay Procedure: a. After 24 hours, remove the culture medium and wash the cells with PBS. b. Treat the cells with various concentrations of this compound or the positive control for 1-2 hours. c. After the treatment period, wash the cells with PBS. d. Add a solution of DCFH-DA (typically 25 µM) to the cells and incubate for 30-60 minutes. e. Wash the cells again with PBS to remove excess DCFH-DA. f. Add a solution of AAPH (typically 600 µM) to induce oxidative stress. g. Immediately place the plate in a fluorescence microplate reader and measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm) every 5 minutes for 1 hour.

-

Data Analysis: a. Calculate the area under the curve (AUC) for the fluorescence kinetics of each sample. b. The CAA value is calculated as follows:

Where:

-

∫SA is the integrated area under the curve of the sample-treated cells.

-

∫CA is the integrated area under the curve of the control (AAPH-only treated) cells. c. The EC₅₀ value (the concentration required to provide 50% antioxidant activity) can be determined from a dose-response curve.

-

Signaling Pathways

The antioxidant effects of many flavonoids are not solely due to direct radical scavenging but also involve the modulation of intracellular signaling pathways that control the expression of endogenous antioxidant enzymes and cytoprotective proteins. Two key pathways are the Nrf2-ARE and MAPK signaling pathways.

Nrf2-ARE Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes through its binding to the antioxidant response element (ARE) in their promoter regions. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. However, under oxidative stress, or in the presence of certain phytochemicals, Nrf2 is released from Keap1, translocates to the nucleus, and activates the transcription of genes encoding for enzymes like heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione S-transferases (GSTs). It is plausible that this compound, like other flavonoids, could activate this protective pathway.

Caption: Nrf2-ARE signaling pathway activation.

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The MAPK signaling pathways (including ERK, JNK, and p38) are crucial in regulating cellular processes such as proliferation, differentiation, and apoptosis in response to extracellular stimuli, including oxidative stress. Chronic activation of certain MAPK pathways, particularly JNK and p38, by oxidative stress can lead to inflammation and cell death. Some antioxidant compounds can modulate these pathways to promote cell survival. For instance, they might inhibit the pro-inflammatory JNK and p38 pathways while activating the pro-survival ERK pathway. The specific effects of this compound on these pathways require further investigation.

Caption: Overview of MAPK signaling pathways.

Conclusion

This compound, as an isoflavone, holds promise as an antioxidant agent. The provided protocols offer a framework for the systematic evaluation of its antioxidant properties, both through direct radical scavenging and cellular protection mechanisms. Further research is warranted to elucidate its specific quantitative antioxidant capacity and its precise interactions with key signaling pathways, which will be crucial for its potential development as a therapeutic or preventative agent against oxidative stress-related conditions.

References

Application Notes and Protocols for Screening 7,3'-Di-O-methylorobol for Anticancer Activity

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for evaluating the anticancer potential of the isoflavone 7,3'-Di-O-methylorobol. The protocols outlined below detail the experimental procedures for assessing its effects on cell viability, apoptosis, and cell cycle progression, with a focus on its potential modulation of the STAT3 signaling pathway.

Introduction

Isoflavones, a class of naturally occurring polyphenolic compounds, have garnered significant interest in cancer research due to their potential antitumor properties. These compounds are known to modulate various cellular processes, including cell proliferation, apoptosis, and signal transduction pathways. This compound, a methylated derivative of the isoflavone orobol, is a promising candidate for anticancer screening due to the known bioactivities of related isoflavones. Methylation can enhance the bioavailability and specific activity of flavonoids, making this compound a compound of interest for drug development.

The Signal Transducer and Activator of Transcription 3 (STAT3) is a key signaling protein that is often constitutively activated in a wide range of human cancers, promoting tumor cell survival, proliferation, and invasion. Therefore, targeting the STAT3 pathway is a validated strategy in oncology. This document provides the necessary protocols to investigate whether this compound exerts its potential anticancer effects through the inhibition of STAT3 signaling, leading to apoptosis and cell cycle arrest.

Data Presentation

The following tables are templates for organizing and presenting the quantitative data obtained from the described experimental protocols.

Table 1: Cell Viability Inhibition by this compound (MTT Assay)

| Cancer Cell Line | This compound Concentration (µM) | % Cell Viability (Mean ± SD) | IC50 (µM) |

| Lung (A549) | 0 (Control) | 100 ± 4.2 | rowspan="6">Calculated Value |

| 1 | User Data | ||

| 10 | User Data | ||

| 25 | User Data | ||

| 50 | User Data | ||

| 100 | User Data | ||

| Breast (MCF-7) | 0 (Control) | 100 ± 5.1 | rowspan="6">Calculated Value |

| 1 | User Data | ||

| 10 | User Data | ||

| 25 | User Data | ||

| 50 | User Data | ||

| 100 | User Data | ||

| Prostate (PC-3) | 0 (Control) | 100 ± 3.8 | rowspan="6">Calculated Value |

| 1 | User Data | ||

| 10 | User Data | ||

| 25 | User Data | ||

| 50 | User Data | ||

| 100 | User Data |

Table 2: Apoptosis Induction by this compound (Annexin V/PI Staining)

| Cancer Cell Line | Treatment (Concentration, µM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | % Live Cells (Annexin V-/PI-) |

| A549 | Control | User Data | User Data | User Data |

| This compound (IC50) | User Data | User Data | User Data | |

| MCF-7 | Control | User Data | User Data | User Data |

| This compound (IC50) | User Data | User Data | User Data | |

| PC-3 | Control | User Data | User Data | User Data |

| This compound (IC50) | User Data | User Data | User Data |

Table 3: Cell Cycle Analysis of Cancer Cells Treated with this compound

| Cancer Cell Line | Treatment (Concentration, µM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |

| A549 | Control | User Data | User Data | User Data |

| This compound (IC50) | User Data | User Data | User Data | |

| MCF-7 | Control | User Data | User Data | User Data |

| This compound (IC50) | User Data | User Data | User Data | |

| PC-3 | Control | User Data | User Data | User Data |

| This compound (IC50) | User Data | User Data | User Data |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol determines the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

-

Cancer cell lines (e.g., A549, MCF-7, PC-3)

-

Complete culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

-

This compound (stock solution in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Treat the cells with various concentrations of this compound (e.g., 0, 1, 10, 25, 50, 100 µM) and incubate for 48 hours. Include a vehicle control (DMSO) at the same concentration as the highest compound treatment.

-

After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability as: (Absorbance of treated cells / Absorbance of control cells) x 100.

-

Determine the IC50 value (the concentration that inhibits 50% of cell growth) using appropriate software.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This assay quantifies the percentage of cells undergoing apoptosis following treatment with this compound.

Materials:

-

Cancer cell lines

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Phosphate Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with this compound at its predetermined IC50 concentration for 24-48 hours.

-

Harvest the cells by trypsinization and wash twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within 1 hour.

Cell Cycle Analysis

This protocol determines the distribution of cells in different phases of the cell cycle after treatment with this compound.

Materials:

-

Cancer cell lines

-

This compound

-

Cold 70% Ethanol

-

PBS

-

RNase A (100 µg/mL)

-

Propidium Iodide (PI) (50 µg/mL)

-

Flow cytometer

Procedure:

-

Seed cells and treat with this compound at its IC50 concentration for 24 hours.

-

Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

-

Wash the fixed cells with PBS and resuspend in 500 µL of PBS containing 50 µg/mL PI and 100 µg/mL RNase A.

-

Incubate for 30 minutes at 37°C in the dark.

-

Analyze the DNA content by flow cytometry.

Western Blot Analysis for STAT3 Phosphorylation

This protocol assesses the effect of this compound on the phosphorylation of STAT3.

Materials:

-

Cancer cell lines

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-STAT3, anti-β-actin

-

HRP-conjugated secondary antibody

-

SDS-PAGE gels

-

PVDF membrane

-

Chemiluminescence detection reagents

Procedure:

-

Treat cells with this compound for the desired time.

-

Lyse the cells and quantify the protein concentration.

-

Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescence substrate and imaging system.

-

Quantify band intensities and normalize to the loading control (β-actin).

Visualizations

Caption: Workflow for screening the anticancer activity of this compound.

Caption: Hypothesized inhibition of the STAT3 signaling pathway by this compound.

Caption: Proposed mechanism of apoptosis induction by this compound.

Application Notes and Protocols for Enzyme Inhibitory Assays of 7,3'-Di-O-methylorobol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential enzyme inhibitory activities of 7,3'-Di-O-methylorobol, a methylated isoflavone. While direct experimental data for this compound is limited in publicly available literature, this document outlines detailed protocols for assays targeting enzymes known to be inhibited by its parent compound, orobol. This information is intended to guide researchers in designing and conducting experiments to evaluate the therapeutic potential of this compound.

Introduction to this compound and its Potential Targets

This compound is a derivative of orobol, a naturally occurring isoflavone found in various plants. Isoflavones are a class of flavonoids known for their diverse biological activities, including enzyme inhibition. The methylation of the hydroxyl groups at the 7 and 3' positions can significantly alter the compound's bioavailability, metabolic stability, and interaction with biological targets.

Based on the known activities of its parent compound, orobol, the primary enzyme targets for inhibitory assays of this compound include:

-

Casein Kinase 1 Epsilon (CK1ε): A serine/threonine kinase involved in various cellular processes, including circadian rhythm and cell cycle regulation. Its inhibition is being explored for cancer therapy.

-

15-Lipoxygenase (15-LOX): An enzyme involved in the metabolism of polyunsaturated fatty acids, leading to the production of inflammatory mediators. Its inhibition is a target for anti-inflammatory drug development.

-

Acetylcholinesterase (AChE): An enzyme that breaks down the neurotransmitter acetylcholine. Its inhibition is a key strategy in the treatment of Alzheimer's disease and other neurological disorders.

Quantitative Data Summary

While specific IC50 values for this compound are not yet established, the following table summarizes the known inhibitory concentrations (IC50) of its parent compound, orobol, against relevant enzymes. This data serves as a crucial baseline for comparative studies with the methylated derivative.

| Compound | Target Enzyme | IC50 Value |

| Orobol | Casein Kinase 1 Epsilon (CK1ε) | Lowest among 395 kinases tested[1] |

| Orobol | 15-Lipoxygenase (15-LOX) | Data not specified in abstract[2] |

| Orobol | Acetylcholinesterase (AChE) | Inhibition reported, specific IC50 not provided in abstract |

Researchers are encouraged to determine the IC50 value of this compound for these and other relevant enzymes to elucidate its specific inhibitory profile.

Experimental Protocols

The following are detailed protocols for conducting in vitro enzyme inhibitory assays relevant to the potential activities of this compound.

Casein Kinase 1 Epsilon (CK1ε) Inhibition Assay

This protocol is adapted from standard kinase assay methodologies and can be used to determine the inhibitory potential of this compound against CK1ε.

Materials:

-

Recombinant human CK1ε

-

CK1ε substrate (e.g., a specific peptide with a phosphorylation site)

-

ATP (Adenosine triphosphate)

-

Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.5 mM DTT)

-

This compound (dissolved in DMSO)

-

Positive control inhibitor (e.g., IC261)[3]

-

ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

-

96-well microplates

-

Plate reader

Procedure:

-

Prepare Reagents: Prepare serial dilutions of this compound and the positive control in kinase buffer. The final DMSO concentration in the assay should be kept below 1%.

-

Enzyme and Substrate Preparation: Dilute the recombinant CK1ε and its substrate in kinase buffer to the desired working concentrations.

-

Assay Reaction:

-

To each well of a 96-well plate, add 5 µL of the test compound or control.

-

Add 10 µL of the CK1ε enzyme solution to each well.

-

Pre-incubate for 10 minutes at room temperature.

-

Initiate the kinase reaction by adding 10 µL of the ATP and substrate mixture.

-

-

Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

-

Detection: Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. The luminescent signal is proportional to the amount of ADP generated and inversely proportional to the kinase inhibition.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Signaling Pathway Diagram

Caption: Wnt/β-catenin signaling pathway showing the role of CK1ε.

15-Lipoxygenase (15-LOX) Inhibition Assay

This spectrophotometric assay measures the inhibition of 15-LOX by monitoring the formation of the conjugated diene product from a fatty acid substrate.

Materials:

-

Soybean 15-lipoxygenase (or other sources)

-

Linoleic acid (substrate)

-

Borate buffer (0.2 M, pH 9.0)

-

This compound (dissolved in DMSO)

-

Positive control inhibitor (e.g., nordihydroguaiaretic acid - NDGA)

-

UV-Vis spectrophotometer and cuvettes

Procedure:

-

Prepare Solutions: Prepare a stock solution of linoleic acid in ethanol and then dilute it in the borate buffer. Prepare serial dilutions of this compound and the positive control in DMSO.

-

Assay Reaction:

-

In a quartz cuvette, mix the borate buffer and the 15-LOX enzyme solution.

-

Add a small volume of the test compound or control solution and pre-incubate for 5 minutes at room temperature.

-

Initiate the reaction by adding the linoleic acid substrate solution.

-

-

Measurement: Immediately measure the increase in absorbance at 234 nm for a set period (e.g., 3-5 minutes) using the spectrophotometer. The rate of increase in absorbance corresponds to the enzyme activity.

-

Data Analysis: Calculate the initial reaction velocity (rate of change in absorbance per minute) for the control and each concentration of the test compound. Determine the percentage of inhibition and calculate the IC50 value as described in the previous protocol.

Experimental Workflow Diagram

Caption: Workflow for the 15-Lipoxygenase inhibitory assay.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is widely used to screen for AChE inhibitors. It is based on the reaction of thiocholine (produced from the hydrolysis of acetylthiocholine by AChE) with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product.

Materials:

-

Acetylcholinesterase (from electric eel or human recombinant)

-

Acetylthiocholine iodide (ATCI) (substrate)

-

5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate buffer (e.g., 0.1 M, pH 8.0)

-

This compound (dissolved in DMSO)

-

Positive control inhibitor (e.g., galantamine or donepezil)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare Reagents: Prepare fresh solutions of ATCI and DTNB in the phosphate buffer. Prepare serial dilutions of the test compound and positive control.

-

Assay Reaction:

-